![molecular formula C14H9N3O3S B14187621 4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 6th position of the benzothiazole ring and a phenol group connected through an iminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by nitration. One common method involves the following steps:
Condensation Reaction: 2-aminothiophenol is reacted with 4-hydroxybenzaldehyde in the presence of an acid catalyst such as hydrochloric acid or acetic acid to form the Schiff base intermediate.
Cyclization: The Schiff base intermediate undergoes cyclization to form the benzothiazole ring.
Nitration: The benzothiazole derivative is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or sodium dithionite in aqueous solution.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzothiazole derivatives.
Substitution: Halogenated or alkylated phenol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inhibiting enzymes involved in cell division and promoting apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol
- 4-[(E)-(6-amino-1,3-benzothiazol-2-yl)iminomethyl]phenol
- 4-[(E)-(6-chloro-1,3-benzothiazol-2-yl)iminomethyl]phenol
Uniqueness
4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions. Additionally, the nitro group may enhance the compound’s antimicrobial and anticancer activities compared to its analogs.
Properties
Molecular Formula |
C14H9N3O3S |
|---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C14H9N3O3S/c18-11-4-1-9(2-5-11)8-15-14-16-12-6-3-10(17(19)20)7-13(12)21-14/h1-8,18H/b15-8+ |
InChI Key |
RFCTVHVCQQPTKI-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


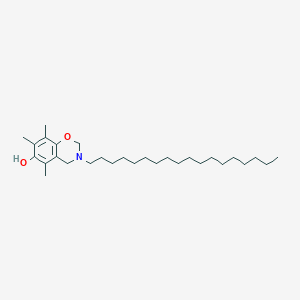
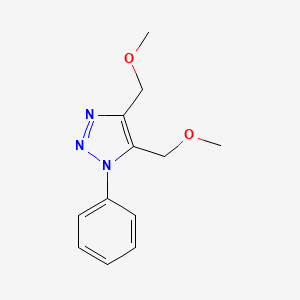
![Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate](/img/structure/B14187552.png)

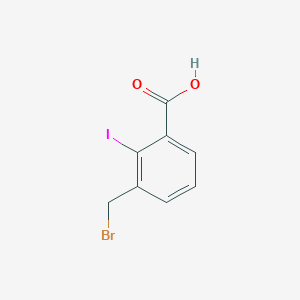
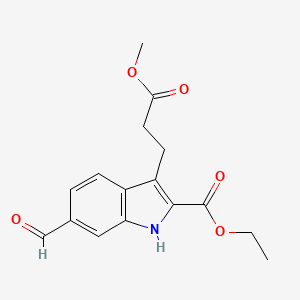
![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
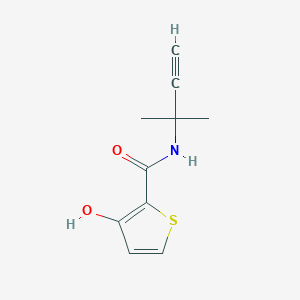
![Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B14187602.png)
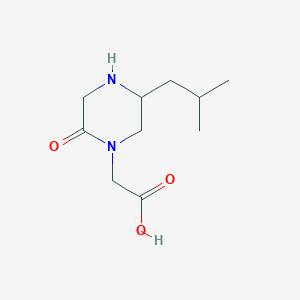
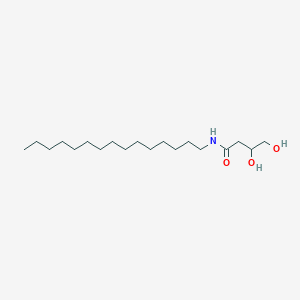
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)
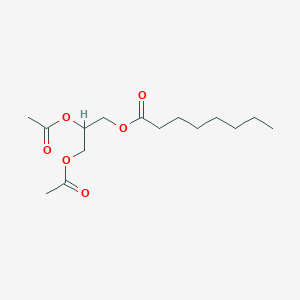
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)
